molecular formula C12H15BrFNO B13559904 4-(4-Bromo-3-fluorobenzyl)piperidin-4-ol

4-(4-Bromo-3-fluorobenzyl)piperidin-4-ol

Cat. No.: B13559904
M. Wt: 288.16 g/mol
InChI Key: ZSQCHZXVTIRFCA-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-fluorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromine and fluorine atom on the benzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-fluorobenzyl)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluorobenzyl chloride and piperidin-4-ol.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where piperidin-4-ol reacts with 4-bromo-3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-fluorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(4-Bromo-3-fluorobenzyl)piperidin-4-one.

    Reduction: Formation of 4-(4-Bromo-3-fluorobenzyl)piperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromo-3-fluorobenzyl)piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as receptors and enzymes, to understand its pharmacological properties.

    Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromo-3-fluorobenzyl)piperidine: Lacks the hydroxyl group on the piperidine ring.

    4-(4-Bromo-3-fluorobenzyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group.

    4-(4-Bromo-3-fluorobenzyl)piperazin-1-yl derivatives: Similar structure but with a piperazine ring.

Uniqueness

4-(4-Bromo-3-fluorobenzyl)piperidin-4-ol is unique due to the presence of both bromine and fluorine atoms on the benzyl group, as well as the hydroxyl group on the piperidine ring. These structural features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H15BrFNO

Molecular Weight

288.16 g/mol

IUPAC Name

4-[(4-bromo-3-fluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H15BrFNO/c13-10-2-1-9(7-11(10)14)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2

InChI Key

ZSQCHZXVTIRFCA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC(=C(C=C2)Br)F)O

Origin of Product

United States

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